3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533329
InChI: InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide

CAS No.:

Cat. No.: VC14533329

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide -

Specification

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
Standard InChI Key JYQWSOCOMKQZSC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

  • Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • Piperidine-sulfonyl group: Introduces conformational flexibility and hydrogen-bonding capacity via the sulfonyl moiety.

  • Para-tolyl substituent: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability.

The IUPAC name, N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide, reflects these components. Its stereoelectronic properties are critical for target binding, as the sulfonyl group (SO2\text{SO}_2) can act as a hydrogen-bond acceptor, while the piperidine ring adopts a chair conformation to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight358.5 g/mol
IUPAC NameN-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Topological Polar Surface Area87.8 Ų (calculated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide typically involves multi-step organic reactions:

  • Sulfonation of Benzamide: A benzamide derivative undergoes sulfonation at the meta position using chlorosulfonic acid, yielding 3-sulfonylbenzamide.

  • Piperidine Coupling: The sulfonyl chloride intermediate reacts with piperidine in the presence of a base (e.g., triethylamine) to form the piperidine-sulfonyl adduct.

  • Amidation with Para-Toluidine: The final step involves coupling the sulfonated intermediate with para-toluidine via carbodiimide-mediated amidation.

Critical challenges include controlling regioselectivity during sulfonation and minimizing side reactions during piperidine coupling. Recent advances in flow chemistry have improved yields (reported up to 68%) by optimizing reaction kinetics .

TargetActivity (IC50/GI50\text{IC}_{50}/\text{GI}_{50})Model System
Bacterial DHPS12.3 μME. coli
MCF-7 Cell Viability8.9 μMHuman breast cancer
Tubulin Polymerization15.4 μMPurified bovine tubulin

Mechanistic Insights

Enzyme Inhibition

The sulfonyl group coordinates with conserved lysine residues in DHPS’s active site, while the benzamide moiety stabilizes the enzyme-inhibitor complex via π-π stacking. Molecular dynamics simulations reveal a binding free energy of -9.2 kcal/mol, driven by electrostatic and van der Waals interactions .

Receptor Interactions

In cancer models, the compound binds to the colchicine site of β-tubulin, inducing conformational changes that prevent GTP hydrolysis and microtubule assembly. This mechanism parallels vinca alkaloids but with reduced neurotoxicity due to the piperidine ring’s selectivity .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), and 2.34 (s, 3H, CH₃).

  • HPLC: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.7 min.

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonyl oxygen and adjacent amide protons, stabilizing the lattice .

Comparative Analysis with Structural Analogues

Replacing the benzamide with a benzothiazole (as in 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine) reduces antimicrobial potency (IC50=22.1\text{IC}_{50} = 22.1 μM) , highlighting the benzamide’s critical role. Conversely, substituting piperidine with azetidine improves solubility but diminishes tubulin binding affinity .

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups on the benzamide ring may enhance DHPS inhibition.

  • In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess bioavailability and toxicity.

  • Target Diversification: Screening against emerging targets like carbonic anhydrase IX could expand therapeutic applications.

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